![molecular formula C17H22N2O2 B3320063 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one CAS No. 1202859-53-7](/img/structure/B3320063.png)
3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one
説明
Synthesis Analysis
The synthesis of this compound has been reported in the context of creating covalent inhibitors of Nek2, a protein kinase implicated in cancers . The design involved replacing the alkoxy group of a non-covalent inhibitor with an ethynyl group, which allowed the terminus of the alkyne to be placed close to a cysteine residue (Cys22) near the catalytic domain of Nek2 . This positioning was found to be compatible with the stereoelectronic requirements of a Michael addition .Molecular Structure Analysis
The crystal structure of a related compound in complex with Nek2 has been examined . This analysis indicated that replacing the alkoxy group with an ethynyl group places the terminus of the alkyne close to Cys22, a position compatible with the stereoelectronic requirements of a Michael addition .Chemical Reactions Analysis
The compound is part of a series of 6-ethynylpurines designed to act as covalent inhibitors of Nek2 . The mode of inhibition of Nek2 was shown to be time-dependent, not reversed by the addition of ATP, and negated by site-directed mutagenesis of Cys22 to alanine .作用機序
Target of Action
The primary target of the compound 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one is Nek2 kinase . Nek2 kinase is a protein kinase implicated in various disease states, particularly cancers .
Mode of Action
The compound acts as a covalent inhibitor of Nek2 kinase . It achieves this by capturing a cysteine residue (Cys22) close to the catalytic domain of this protein kinase . The compound binds to the Nek2 ATP-binding site, resulting in covalent modification of Cys22 .
Biochemical Pathways
The compound affects the biochemical pathways involving Nek2 kinase. By inhibiting Nek2, it disrupts the normal functioning of this kinase, leading to downstream effects that can influence cell growth and division .
Pharmacokinetics
It is noted that the compound has good aqueous solubility and a good stability profile in human liver microsomes , which suggests favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of Nek2 kinase by the compound can lead to growth inhibition in certain cell lines . For instance, it has been observed to exhibit >50% growth inhibition at a 10 μM concentration against selected breast and leukemia cell lines .
将来の方向性
特性
IUPAC Name |
(3Z)-3-(cyclohexylmethoxyimino)-6-ethyl-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-12-8-9-14-15(10-12)18-17(20)16(14)19-21-11-13-6-4-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSOPRKXAJGYCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=NOCC3CCCCC3)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)/C(=N/OCC3CCCCC3)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680316 | |
Record name | 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1202859-53-7 | |
Record name | 3-[(Cyclohexylmethoxy)amino]-6-ethyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。